![molecular formula C15H19N3O2S2 B2831895 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide CAS No. 1706285-87-1](/img/structure/B2831895.png)
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
“N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole compounds have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” are not available in the retrieved data, thiazole compounds are known to undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Carbonic Anhydrase Inhibition
A significant application of sulfonamide derivatives, including those related to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide, is their inhibition of human carbonic anhydrase (CA) isozymes. These enzymes play pivotal roles in various physiological processes, and their inhibition can have therapeutic implications, particularly in treating conditions like glaucoma, epilepsy, and cancer. Alafeefy et al. (2015) explored a series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, and other moieties for their inhibitory activity against CA isozymes I, II, IX, and XII. Their findings revealed low nanomolar activity against hCA II and significant inhibition of tumor-associated isoforms IX and XII, suggesting potential applications in cancer therapy (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Anticancer and Antiviral Potential
Sulfonamide derivatives have also been investigated for their anticancer and antiviral properties. Küçükgüzel et al. (2013) synthesized a series of novel sulfonamides and tested them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research highlighted the multifaceted potential of these compounds in developing therapeutic agents, with certain derivatives showing promising anticancer activity and modest inhibition of HCV NS5B RdRp activity (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Antiallergic Agents
The synthesis and pharmacological evaluation of N-substituted benzenesulfonamides for antiallergic properties have also been explored. Shigenaga et al. (1993) developed several compounds exhibiting potent preventive effects on systemic anaphylaxis in guinea pigs, marking a step forward in the search for novel antiallergic medications (Shigenaga, Manabe, Matsuda, Fujii, Hiroi, & Matsuo, 1993).
Antimicrobial Applications
Sulfonamide compounds, including those bearing the N-((1-(thiazol-2-yl)piperidin-3-yl)methyl) structure, have been synthesized and evaluated for their antimicrobial properties. Abbas et al. (2017) synthesized new derivatives of benzenesulfonamide and assessed their antimicrobial efficacy, identifying compounds with promising dual antibacterial and antifungal potency (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Environmental Contaminant Analysis
The presence of benzenesulfonamides, along with benzotriazoles and benzothiazoles, as emerging contaminants in the environment has raised concerns due to their widespread use and persistence. Herrero et al. (2014) reviewed analytical methods for the determination of these compounds in environmental matrices and discussed their occurrence and behavior during sewage treatment, underscoring the importance of monitoring and managing these potential pollutants (Herrero, Borrull, Pocurull, & Marcé, 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
For instance, similar compounds have been shown to inhibit COX enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, the compound could potentially reduce inflammation.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in inflammation. By inhibiting COX enzymes, it could potentially disrupt the synthesis of prostaglandins, which are key mediators of the inflammatory response . This could lead to a reduction in inflammation and associated symptoms.
properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,14-6-2-1-3-7-14)17-11-13-5-4-9-18(12-13)15-16-8-10-21-15/h1-3,6-8,10,13,17H,4-5,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYBXJSHOKHDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide |
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